molecular formula C20H16FN5O3 B2559724 N-(2-fluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251678-00-8

N-(2-fluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

Cat. No. B2559724
CAS RN: 1251678-00-8
M. Wt: 393.378
InChI Key: VYVJGCZWCTXHQO-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H16FN5O3 and its molecular weight is 393.378. The purity is usually 95%.
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Scientific Research Applications

Molecular Probes for A2A Adenosine Receptor

Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives, similar in structure to the compound , have been identified as high-affinity and selective antagonists for the human A2A adenosine receptor (AR). These derivatives have been modified to include various functional groups for applications in pharmacology and imaging. Specifically, the potent and selective N-aminoethylacetamide and N-[2-(2-aminoethyl)-aminoethyl]acetamide congeners were attached to polyamidoamine (PAMAM) G3.5 dendrimers, resulting in multivalent conjugates with high A2A AR affinity. Theoretical docking highlighted key interactions with the A2A AR, suggesting the utility of these compounds as pharmacological probes for studying the receptor (Kumar et al., 2011).

Radiosynthesis for Imaging the Translocator Protein

A series within the 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, designed with a fluorine atom for labeling with fluorine-18, has been reported for selective binding to the translocator protein (18 kDa). This characteristic makes compounds like DPA-714 suitable for in vivo imaging with positron emission tomography (PET), offering a method to study the translocator protein's role in various diseases. The synthesis and radiosynthesis processes for these compounds have been optimized for high yield and purity, demonstrating their application in biological imaging and research (Dollé et al., 2008).

Modification for Anticancer Activity

The modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, by replacing the acetamide group with alkylurea, resulted in derivatives with potent antiproliferative activities against several cancer cell lines. These compounds were evaluated for their inhibitory activity against PI3Ks and mTOR, indicating potential as effective anticancer agents with reduced toxicity. Such modifications underscore the relevance of structural optimization in developing therapeutic agents (Wang et al., 2015).

Antioxidant and Anticancer Properties

The investigation into triazolo-thiadiazoles revealed potent antioxidant properties and cytotoxic effects against hepatocellular carcinoma cell lines. These compounds, including FPNT and CPPT, demonstrated dose-dependent cytotoxicity and induced apoptosis in HepG2 cells, suggesting their potential as antioxidant and anticancer agents. Such research highlights the diverse biological activities that can be harnessed from triazolo-based compounds for therapeutic applications (Sunil et al., 2010).

properties

IUPAC Name

N-(2-fluorophenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O3/c1-13-6-8-14(9-7-13)29-19-18-24-26(20(28)25(18)11-10-22-19)12-17(27)23-16-5-3-2-4-15(16)21/h2-11H,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVJGCZWCTXHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide

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